molecular formula C14H16F3NOS B6634824 (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone

(7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone

Cat. No. B6634824
M. Wt: 303.34 g/mol
InChI Key: BNKNHNYTEDACKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone, also known as TFMK, is a synthetic compound used in scientific research. It is a potent and selective inhibitor of the protease enzyme, which plays a crucial role in many biological processes. TFMK has been widely used in biochemical and physiological studies to investigate the mechanisms of protease activity and its regulation.

Mechanism of Action

(7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone works by irreversibly binding to the active site of the protease enzyme, preventing it from carrying out its normal function. This inhibition is highly selective, meaning that (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone only targets specific proteases and does not affect other enzymes or proteins in the cell. The mechanism of action of (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone has been extensively studied using biochemical and structural approaches, providing important insights into the regulation of protease activity.
Biochemical and Physiological Effects:
(7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone has been shown to have a range of biochemical and physiological effects, depending on the specific protease it targets. For example, (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone has been used to study the role of proteases in blood clotting, inflammation, and viral infection. By inhibiting specific proteases, (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone can help to identify their role in these processes and potentially lead to the development of new treatments.

Advantages and Limitations for Lab Experiments

One of the main advantages of (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone is its high selectivity for specific proteases, which makes it a valuable tool for studying their function in cells and tissues. (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, there are also some limitations to using (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone in lab experiments. For example, the irreversible nature of its inhibition means that it cannot be used to study the effects of reversible protease inhibitors. Additionally, (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone may have off-target effects on other proteins or enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone. One area of interest is the development of new protease inhibitors based on the structure of (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone. By modifying the chemical structure of (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone, it may be possible to create more potent and selective inhibitors that can be used as therapeutics for a range of diseases. Another direction for future research is the use of (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone in combination with other drugs or therapies to enhance their effectiveness. Finally, (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone may also be used to study the role of proteases in aging and age-related diseases, such as Alzheimer's and Parkinson's disease.

Synthesis Methods

The synthesis of (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone involves the reaction of (7,7-Dimethyl-1,4-thiazepan-4-yl)amine with (3,4,5-trifluorophenyl)methanone in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The purity of (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone can be further improved by recrystallization.

Scientific Research Applications

(7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone has been extensively used in scientific research as a tool to study the protease enzyme. Proteases are involved in many biological processes, including protein degradation, blood clotting, and immune response. (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone has been used to investigate the mechanisms of protease activity and its regulation, as well as to identify potential drug targets for the treatment of diseases such as cancer and viral infections.

properties

IUPAC Name

(7,7-dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NOS/c1-14(2)3-4-18(5-6-20-14)13(19)9-7-10(15)12(17)11(16)8-9/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKNHNYTEDACKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CCS1)C(=O)C2=CC(=C(C(=C2)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.